2-(Phenylsulfanyl)ethyl chloroacetate
Description
2-(Phenylsulfanyl)ethyl chloroacetate is an organosulfur compound featuring a phenylsulfanyl group (-S-C₆H₅) linked to an ethyl ester of chloroacetic acid. Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.70 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloroacetate moiety and sulfur-based functional group. The synthesis typically involves nucleophilic substitution, where 2-(phenylsulfanyl)ethanol reacts with chloroacetyl chloride or ethyl chloroacetate under basic conditions (e.g., K₂CO₃) in solvents like acetone or ethanol .
Properties
CAS No. |
62394-37-0 |
|---|---|
Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
2-phenylsulfanylethyl 2-chloroacetate |
InChI |
InChI=1S/C10H11ClO2S/c11-8-10(12)13-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
CMRSTHQNENYLDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCOC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)ethyl chloroacetate typically involves the reaction of phenylsulfanyl ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)ethyl chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azidoacetates, thiocyanatoacetates, and aminoacetates.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
2-(Phenylsulfanyl)ethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)ethyl chloroacetate involves its interaction with nucleophiles and electrophiles. The chloroacetate group acts as an electrophile, making it susceptible to nucleophilic attack. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Reactivity: The phenylsulfanyl group in 2-(phenylsulfanyl)ethyl chloroacetate enhances nucleophilicity compared to sulfonyl (e.g., ethyl 2-(phenylsulfonyl)acetate ) or phenoxy derivatives (e.g., ethyl 2-(4-chlorophenoxy)acetoacetate ). This makes it more reactive in thiol- or amine-coupling reactions.
- Synthesis : Most analogs are synthesized via nucleophilic substitution using ethyl chloroacetate and a thiol or alcohol under basic conditions. Reaction times vary (3–10 h), with yields dependent on the steric and electronic nature of the substituent .
Research Findings and Data
Table 2: Key Physicochemical Properties
Key Studies :
- Synthetic Efficiency : Ethyl chloroacetate-based reactions achieve >75% yields when using NaH as a base in THF, as seen in thiazole derivative synthesis .
- Metabolic Detoxification : Chloroacetaldehyde is converted to less toxic chloroacetate in human kidney tubules, with a metabolic rate of 0.5–1.0 mM/h .
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